4-(4-Acetylphenoxy)-3-chlorobenzoic acid
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Overview
Description
4-(4-Acetylphenoxy)-3-chlorobenzoic acid is an organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an acetylphenoxy group and a chlorobenzoic acid moiety. Its chemical properties make it a valuable intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and bioconjugates.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Acetylphenoxy)-3-chlorobenzoic acid typically involves the reaction of 4-acetylphenol with 3-chlorobenzoic acid under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-(4-Acetylphenoxy)-3-chlorobenzoic acid undergoes various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced products.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or thiourea.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the acetyl group can yield 4-(4-carboxyphenoxy)-3-chlorobenzoic acid, while reduction can produce 4-(4-hydroxyphenoxy)-3-chlorobenzoic acid.
Scientific Research Applications
4-(4-Acetylphenoxy)-3-chlorobenzoic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(4-Acetylphenoxy)-3-chlorobenzoic acid involves its interaction with specific molecular targets and pathways. For instance, in the context of ADCs, the compound acts as a linker that connects the antibody to the cytotoxic drug. Upon internalization into the target cell, the linker is cleaved, releasing the active drug to exert its cytotoxic effects . The molecular targets and pathways involved include lysosomal enzymes that facilitate the cleavage of the linker and the subsequent release of the drug.
Comparison with Similar Compounds
4-(4-Acetylphenoxy)-3-chlorobenzoic acid can be compared with other similar compounds, such as:
4-(4-Acetylphenoxy)butanoic acid: This compound also serves as a linker in ADCs but has different stability and cleavage properties.
4-(4-Benzyloxy)phenyl derivatives: These compounds exhibit different reactivity and biological activities, making them suitable for various applications.
The uniqueness of this compound lies in its specific chemical structure, which provides a balance of stability and reactivity, making it an ideal candidate for use in bioconjugation and other applications.
Properties
IUPAC Name |
4-(4-acetylphenoxy)-3-chlorobenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClO4/c1-9(17)10-2-5-12(6-3-10)20-14-7-4-11(15(18)19)8-13(14)16/h2-8H,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZAMWXNNUVDJNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OC2=C(C=C(C=C2)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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